![molecular formula C11H14BrNO2 B1409552 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide CAS No. 1568249-13-7](/img/structure/B1409552.png)
4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide”, similar compounds have been synthesized using various methods. For instance, a related compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .Aplicaciones Científicas De Investigación
Photochemical Synthesis
Kametani et al. (1972) explored the synthesis of narwedine-type enones through photochemical cyclisation using derivatives of benzamide, including compounds structurally related to 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide. This research contributes to the field of heterocyclic compound synthesis, particularly in the context of narwedine-type enones, which have potential applications in various chemical industries (Kametani et al., 1972).
Applications in Photodynamic Therapy
Pişkin et al. (2020) discussed the synthesis and characterization of new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including a compound similar to 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide. These compounds have shown potential for applications in photodynamic therapy, particularly in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Synthesis of CCR5 Antagonists
Bi (2015) researched the synthesis of novel non-peptide CCR5 antagonists, involving intermediates structurally related to 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide. CCR5 antagonists are significant in the context of HIV research and potential treatments, highlighting the relevance of this compound in medicinal chemistry (Bi, 2015).
Synthesis of Urinary Metabolites of Antipsychotic Drugs
Gawell et al. (1989) worked on the synthesis of urinary metabolites of the antipsychotic drug remoxipride, employing compounds related to 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide. This research contributes to understanding the metabolism and excretion patterns of antipsychotic drugs, aiding in the development of better therapeutic agents (Gawell et al., 1989).
Bactericidal Activity Against MRSA
Zadrazilova et al. (2015) evaluated the bactericidal activity of benzamide derivatives, including those structurally similar to 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide, against methicillin-resistant Staphylococcus aureus (MRSA). These findings are crucial for developing new antibacterial agents, especially in the era of increasing antibiotic resistance (Zadrazilova et al., 2015).
Propiedades
IUPAC Name |
4-bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBOFBCXUFUPO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N[C@@H](C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




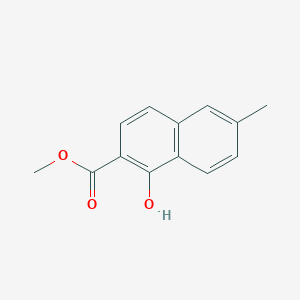
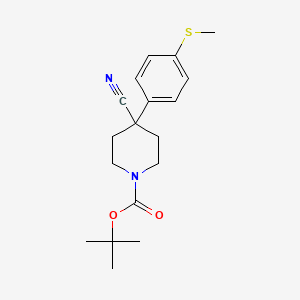

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)
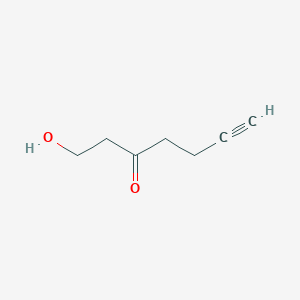
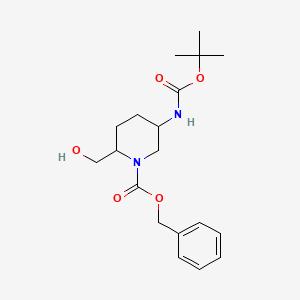
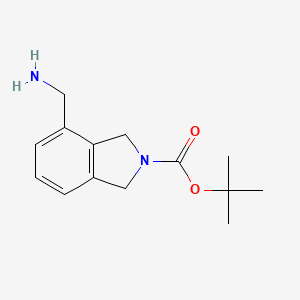
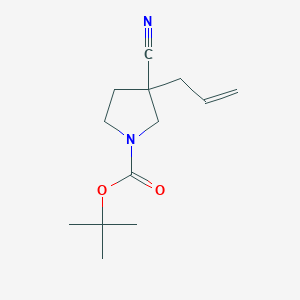
![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)
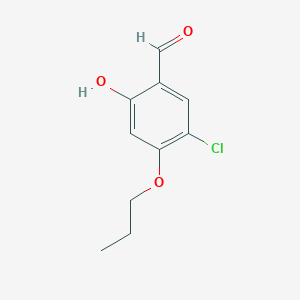
![3-[(Difluoromethyl)sulfonyl]bromobenzene](/img/structure/B1409492.png)